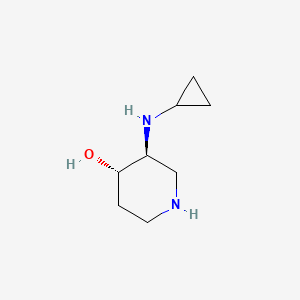

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol

Description

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties. The presence of the cyclopropylamino group and the hydroxyl group in the piperidine ring makes this compound an interesting subject for research in various scientific fields.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(3S,4S)-3-(cyclopropylamino)piperidin-4-ol |

InChI |

InChI=1S/C8H16N2O/c11-8-3-4-9-5-7(8)10-6-1-2-6/h6-11H,1-5H2/t7-,8-/m0/s1 |

InChI Key |

WKNCLQLJVCTFLE-YUMQZZPRSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)NC2CC2 |

Canonical SMILES |

C1CC1NC2CNCCC2O |

Origin of Product |

United States |

Preparation Methods

Process Overview:

Preparation of 3,4-epoxypiperidine:

The epoxide is synthesized via oxidation of suitable precursors, such as dihydropyridines or pyridines, using oxidizing agents like peracids, under conditions favoring stereoselectivity (e.g., chiral catalysts or auxiliaries).Nucleophilic ring opening:

The epoxide reacts with a cyclopropylamine derivative, such as cyclopropylamine or its protected form, under basic or neutral conditions, leading to regio- and stereoselective formation of the amino alcohol with defined stereochemistry at C-3 and C-4.Protection/Deprotection steps:

Protecting groups are employed to safeguard reactive functionalities during intermediate steps, later removed to yield the target compound.

Key Data:

| Step | Reagents & Conditions | Stereochemical Control | Reference |

|---|---|---|---|

| Epoxide synthesis | Oxidation of dihydropyridines | Achieves stereoselectivity via chiral catalysts | Patent WO2018104953A1 |

| Ring opening | Cyclopropylamine derivatives | Regioselective, stereocontrolled | Patent WO2018104953A1 |

Reductive Amination of Piperidin-4-one Derivatives

Another method involves the reductive amination of piperidin-4-one or piperidin-4-carboxaldehyde intermediates with cyclopropylamine derivatives.

Process Overview:

Formation of keto or aldehyde intermediates:

Starting from commercially available or synthesized piperidin-4-one compounds, which are stereochemically pure or can be stereoselectively prepared.Reaction with cyclopropylamine:

Under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation over Pd/C), the ketone reacts with cyclopropylamine to form the amino alcohol with stereocontrol.Stereoselectivity considerations:

Chiral auxiliaries or catalysts, such as chiral phosphines or amino acids, are employed to favor the (3S,4S) stereoisomer.

Data Table:

| Step | Reagents & Conditions | Stereoselectivity | Reference |

|---|---|---|---|

| Reductive amination | Cyclopropylamine + NaBH3CN | Enantioselective, stereocontrolled | Patent US20110172431A1 |

| Intermediate purification | Chromatography | Ensures stereoisomer purity | Patent US20110172431A1 |

Chiral Catalytic Asymmetric Synthesis

Advanced methods utilize chiral catalysts (e.g., chiral phosphines, BINOL-derived catalysts) to induce stereoselectivity during key steps such as cyclization or amination.

Process Highlights:

Asymmetric cyclization:

Using chiral catalysts to promote the formation of the piperidine ring with the desired stereochemistry.Functionalization at C-3 and C-4:

Selective addition of amino groups or cyclopropyl groups to the ring, with stereocontrol achieved via chiral induction.

Research Findings:

- Chiral catalysis has demonstrated high enantioselectivity (>95% ee) in constructing the (3S,4S) stereoisomer.

- The process often involves initial formation of a chiral imine or iminium ion intermediate, followed by nucleophilic attack.

Use of Protecting Groups and Sequential Functionalization

The synthesis typically involves multiple steps with protecting groups such as Boc or CBz to control reactivity and stereochemistry.

Typical Sequence:

- Protection of amino functionalities.

- Stereoselective formation of the piperidine ring.

- Introduction of the cyclopropylamine moiety via nucleophilic substitution or addition.

- Deprotection and final purification.

Data Summary Table of Preparation Methods

| Method | Key Intermediates | Stereoselectivity | Advantages | References |

|---|---|---|---|---|

| Epoxide ring opening | 3,4-epoxypiperidine | High stereocontrol | Versatile, adaptable | WO2018104953A1 |

| Reductive amination | Piperidin-4-one derivatives | Enantioselective | Straightforward, scalable | US20110172431A1 |

| Chiral catalysis | Imine or iminium intermediates | Very high enantioselectivity | Precise stereocontrol | Patent literature |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol can undergo oxidation to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopropylamino group to a different amine.

Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines, alcohols.

Substitution Products: N-substituted piperidines.

Scientific Research Applications

Chemistry

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on the central nervous system, cardiovascular system, or as an antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The cyclopropylamino group and the hydroxyl group play crucial roles in these interactions, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

(3S,4S)-3-(Cyclopropylamino)piperidine: Lacks the hydroxyl group, leading to different chemical and biological properties.

(3S,4S)-3-(Cyclopropylamino)pyrrolidine: Contains a five-membered ring instead of a six-membered piperidine ring.

(3S,4S)-3-(Cyclopropylamino)morpholine: Contains an oxygen atom in the ring, altering its reactivity and interactions.

Uniqueness

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is unique due to the presence of both the cyclopropylamino group and the hydroxyl group in the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is a chiral compound characterized by its specific stereochemistry at the 3 and 4 positions of the piperidine ring. Its molecular formula is with a molecular weight of approximately 182.26 g/mol. The unique structural features of this compound, including a cyclopropyl group and a hydroxyl group, contribute to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound exhibits significant chemical reactivity due to its functional groups. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents, while the amine functionality allows for nucleophilic substitutions. These properties are critical for its role in drug development and synthetic organic chemistry.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.26 g/mol |

| Functional Groups | Hydroxyl (-OH), Amino (-NH) |

| Stereochemistry | (3S,4S) |

The biological activity of this compound has been studied primarily in pharmacological contexts. It is believed to interact with various receptors and enzymes within biological systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation and neurological function. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating mood disorders and neurodegenerative diseases.

Biological Activities

Research indicates that compounds with similar piperidine structures exhibit various biological activities, including:

- Analgesic Effects : Potential for pain relief through interaction with pain modulation pathways.

- Anti-inflammatory Properties : May inhibit inflammatory responses via receptor interactions.

- Neuroprotective Effects : Possible protection against neurodegeneration by modulating neurotransmitter systems.

Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

- Analgesic Activity : A study demonstrated that similar piperidine derivatives showed significant analgesic effects in animal models, suggesting that this compound may have comparable efficacy.

- Neuroprotective Studies : In vitro studies indicated that compounds with similar structures could protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative conditions.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study binding affinities and kinetics. Preliminary studies suggest it may interact significantly with serotonin and dopamine receptors.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in receptor interactions and biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S,4S)-3-(Cyclohexylamino)piperidin-4-ol | Cyclohexyl group instead of cyclopropyl | Potentially different receptor interactions |

| (3R,4R)-3-(Cyclopropylamino)piperidin-4-ol | Different stereochemistry | May exhibit distinct pharmacological profiles |

| (2R,5R)-2-(Cyclohexylamino)pentan-5-ol | Different core structure | Varies |

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.